2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 483.5 g/mol. This compound falls under the category of triazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The compound is cataloged in various chemical databases, including PubChem, where detailed information regarding its structure and properties can be found. It is also available for purchase from chemical suppliers like BenchChem, which provides high-purity samples suitable for research applications.
2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide is classified primarily as a pharmaceutical intermediate due to its potential applications in drug development. Its structural features suggest it may interact with biological targets relevant to various therapeutic areas.
The synthesis of this compound can be approached through several methods that leverage modern organic chemistry techniques. Common strategies include:
The synthesis typically involves:
These steps require careful control of reaction conditions such as temperature and pH to optimize yields and minimize by-products.
The molecular structure of 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide can be represented using various notations:
InChI=1S/C26H21N5O5/c1-15-9-16(2)11-18(10-15)36-25-24-29-30(26(33)31(24)20-6-4-3-5-19(20)28-25)13-23(32)27-17-7-8-21-22(12-17)35-14-34-21/h3-12H,13-14H2,1-2H3,(H,27,32)
CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCO6)C
This structural data indicates the presence of multiple functional groups including phenoxy, triazole, and acetamide functionalities which contribute to its biological activity.
The compound can undergo various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or for creating analogs with improved efficacy.
Data from preliminary studies indicate that modifications in the structure can lead to significant changes in activity profiles against specific targets.
The compound exhibits typical characteristics associated with organic solids:
Key chemical properties include:
Thermal stability and reactivity can be assessed through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which provide insights into the thermal behavior of the compound during heating.
Due to its complex structure and potential biological activities, 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide has promising applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4